2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide
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Overview
Description
2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a phenylacetamide moiety, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide typically involves the reaction of 2-chloro-4-fluoroacetophenone with thiourea and bromine in dry ethanol to form the intermediate 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine . This intermediate is then reacted with phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of triethylamine as an acid-binding agent and the recovery of triethylamine through a simple technology are key steps in the industrial synthesis . The reaction is carried out under mild conditions, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The phenylacetamide moiety can engage in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like thiophenols can be used under basic conditions.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents include sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiophenols can yield thioether derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its antimicrobial activity against various bacteria and fungi.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandins and cytokines . The compound binds to these targets, preventing their activation and subsequent inflammatory response.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-fluorophenylboronic acid: Used in similar coupling reactions.
2-chloro-4-fluorophenol: Shares the fluorophenyl group and is used in enzymatic production of fluorocatechols.
4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine: An intermediate in the synthesis of the target compound.
Uniqueness
2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide is unique due to its combination of a thiazole ring, a phenylacetamide moiety, and a fluorophenyl group. This unique structure imparts specific chemical and biological properties, making it valuable in various research applications.
Properties
IUPAC Name |
2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2OS/c18-15(12-4-2-1-3-5-12)16(22)21-17-20-14(10-23-17)11-6-8-13(19)9-7-11/h1-10,15H,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMWPJDDMGQKHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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